(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Übersicht

Beschreibung

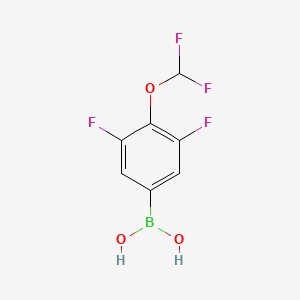

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and difluorophenyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid often employs automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as crystallization and chromatography, are common practices in the industry to achieve the desired product quality.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

Reaction Conditions

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) at 0.1–5 mol% loading .

-

Bases : K₂CO₃, CsF, or NaHCO₃ in polar solvents (THF, DMF, or dioxane) .

Example Reaction

Reaction with 4-bromopyridine yields 4-(difluoromethoxy)-3,5-difluorobiphenyl derivatives, critical intermediates in kinase inhibitor synthesis .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 4-Bromopyridine | 4-(Difluoromethoxy)-3,5-difluorobiphenyl | 78% | PdCl₂(dppf), K₂CO₃, DMF |

Steric and Electronic Effects

-

The difluoromethoxy group (-OCF₂H) increases electrophilicity at the boron center, accelerating transmetalation .

-

3,5-Difluoro substitution directs coupling to para-positions via resonance effects, minimizing side products .

Biological Activity Modulation

Incorporating this boronic acid into drug candidates enhances pharmacokinetic properties:

Key Findings

-

Enzyme Inhibition : Derivatives inhibit proteases and kinases by forming reversible bonds with catalytic serine residues .

-

Lipophilicity : The -OCF₂H group increases logP by 0.3–0.5 compared to methoxy analogs, improving membrane permeability .

-

Metabolic Stability : Fluorine substituents reduce oxidative metabolism, extending half-life in hepatocyte assays .

Biological Data Table

| Derivative Structure | Target Enzyme | IC₅₀ (nM) | Human Clₐₙₜᵤ (L/h/kg) |

|---|---|---|---|

| Pyridazinone-CF₂H conjugate | DAAO | 5.2 | 7.0 |

| Biphenyl-CF₂H analog | CYP3A4 | 0.005 | 3.0 |

Data from preclinical studies .

Comparative Reactivity Analysis

The compound’s performance was benchmarked against structurally similar boronic acids:

| Compound | Suzuki-Miyaura Yield | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| (4-(Difluoromethoxy)phenyl)boronic acid | 82% | 2.1 | 4.2 |

| (3,5-Difluorophenyl)boronic acid | 67% | 1.8 | 3.0 |

| (4-Methoxyphenyl)boronic acid | 75% | 1.5 | 1.5 |

Higher yields and stability stem from balanced lipophilicity and fluorine’s inductive effects .

Pharmaceutical Intermediates

-

Used to synthesize ABBV/GLPG-2222 , a cystic fibrosis drug candidate, improving CFTR correction potency (EC₅₀ = 5 nM vs. 240 nM for Lumacaftor) .

-

Key intermediate in DAAO inhibitors for neurodegenerative diseases .

Material Science

-

Incorporated into OLED materials, leveraging fluorine’s electron-withdrawing effects for enhanced charge transport .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound has shown promise in drug discovery, particularly for its ability to inhibit specific enzymes linked to diseases such as cancer and fibrosis. The difluoromethoxy group enhances binding affinity to target proteins, making it a valuable candidate for therapeutic agents. Research indicates that derivatives of this compound can effectively bind to enzymes, potentially leading to the development of more effective drugs.

1.2 Case Study: Enzyme Inhibition

A notable study explored the interactions between (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid and various biological targets. The findings demonstrated that the compound could inhibit proteases involved in cancer progression. This inhibition was quantified through enzyme activity assays, confirming its potential as an anticancer agent .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In these reactions, it serves as a boron source to form carbon-carbon bonds between aryl halides and organoboron compounds . The presence of the difluoromethoxy group significantly increases the selectivity and efficiency of these reactions.

2.2 Synthesis of Complex Molecules

The compound has been employed in the synthesis of various complex organic molecules, including analogs of natural products with potential pharmacological activity. For instance, it has been used to synthesize honokiol analogs, which exhibit angiogenesis-inhibitory properties .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer structures to enhance their properties. Its ability to form reversible covalent bonds with diols allows for the development of smart materials with tunable properties.

3.2 Case Study: Polymer Modification

Research has demonstrated that incorporating this boronic acid into polymer matrices improves mechanical strength and thermal stability. These modifications are crucial for applications in packaging and biomedical devices where material performance is critical.

Wirkmechanismus

The mechanism of action of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the difluoromethoxy and difluorophenyl groups, making it less reactive in certain chemical reactions.

(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a difluoromethoxy group, resulting in different electronic properties.

(4-(Trifluoromethyl)phenyl)boronic acid: Has a trifluoromethyl group instead of difluoromethoxy, leading to variations in reactivity and stability.

Uniqueness

The presence of both difluoromethoxy and difluorophenyl groups in (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid imparts unique electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Biologische Aktivität

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a boronic acid derivative with notable potential in medicinal chemistry. Its unique structural features, including difluoromethoxy and difluorophenyl groups, contribute to its biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities of this compound, supported by data tables and case studies from diverse sources.

- Molecular Formula : C7H7BF2O3

- CAS Number : 915401-97-7

- Molecular Weight : 195.94 g/mol

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly relevant in the inhibition of proteasomes and enzymes involved in cancer cell proliferation.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial for regulating protein degradation in cells. The specific compound has shown promise in inhibiting cell cycle progression in various cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 6.74 nM against U266 cells, suggesting significant antiproliferative effects (source: MDPI) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains and fungi.

- Table 1: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Bacillus cereus | 25 µg/mL | Moderate |

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 75 µg/mL | Moderate |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents (source: MDPI) .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that modifications to enhance bioavailability are necessary for effective therapeutic applications.

Eigenschaften

IUPAC Name |

[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMGLLJCWTMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590215 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915401-97-7 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.